2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 203.63 g/mol. It is classified as an amino acid derivative, specifically a pyridazinyl amino acid. This compound is notable for its potential applications in scientific research, particularly in pharmacology and biochemistry.
The compound can be sourced from various chemical suppliers and is often used in research laboratories. Its synthesis and characterization are documented in chemical databases such as PubChem and the European Chemicals Agency.
2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride falls under the category of organic compounds, specifically amino acids and their derivatives. It is recognized for its potential biological activities, which make it a subject of interest in medicinal chemistry.
The synthesis of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of pyridazine derivatives with appropriate amino acid precursors under controlled conditions to ensure high yield and purity.
The molecular structure of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride features:
2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions typical of amino acids, including:
The reaction conditions must be optimized to prevent side reactions and ensure selective outcomes. For example, controlling the pH during peptide bond formation is crucial for maximizing yield.
The mechanism of action of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the pyridazine moiety may enhance its binding affinity to specific targets due to favorable interactions such as hydrogen bonding or π-stacking.
2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset in various fields of chemical research and development, paving the way for future discoveries and applications in medicine and biology.
The stereoselective construction of the chiral center in 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride (molecular weight: 203.63 g/mol, CAS 2137506-01-3) presents unique challenges due to the polar nature of the pyridazine ring and its potential for metal-coordination interference. The pyridazine heterocycle (1,2-diazine) exhibits distinct electronic properties compared to pyridine derivatives, influencing both reactivity and stereocontrol outcomes [4]. Three principal strategies have emerged for accessing enantiomerically pure forms:
Chiral auxiliary approaches utilizing Evans oxazolidinones or Oppolzer sultams enable high diastereoselectivity (>90% de) during alkylation of the glycine equivalent. The pyridazin-4-yl moiety is introduced via nucleophilic substitution of 4-halopyridazine or palladium-catalyzed coupling, though the electron-deficient nature of pyridazine necessitates careful optimization of reaction conditions to prevent N2-coordination with metal catalysts [5]. Enzymatic resolutions employing acylases or lipases show moderate efficiency (typically 40-60% yield) due to steric constraints near the stereocenter when bulky heterocycles are present. Kinetic resolution using immobilized subtilisin on 5-methyl-2-(pyridin-4-yl)thiazole esters demonstrates improved enantioselectivity (E = 28), suggesting potential adaptability for pyridazine analogs [5] [9]. Asymmetric alkylation of glycine Schiff bases with 4-(halomethyl)pyridazine derivatives using Maruoka or Cinchona alkaloid phase-transfer catalysts achieves up to 88% ee, though N-alkylation side products remain a limitation at higher temperatures [5].
Table 1: Enantioselective Synthesis Approaches Comparison
Strategy | Chiral Inductor | Max ee/de (%) | Yield Range (%) | Key Limitation |
---|---|---|---|---|
Chiral Auxiliary | Evans oxazolidinone | >90 de | 65-78 | Multi-step deprotection |
Enzymatic Resolution | Subtilisin Carlsberg | 85 ee | 40-60 | Moderate efficiency |
Phase-Transfer Catalysis | N-Spiro Quaternary Ammonium | 88 ee | 70-82 | N-alkylation side reactions |
Incorporation of this non-proteinogenic amino acid into peptide chains requires addressing the nucleophilicity of pyridazine-N2 and compatibility with common coupling reagents. Standard Fmoc-protected derivatives enable direct peptide synthesis when coupled with orthogonal protection strategies [8]. Resin selection critically influences coupling efficiency:
Post-assembly global deprotection with TFA/H2O/TIS (95:2.5:2.5) simultaneously liberates the C-terminus and amino group while preserving the pyridazine ring integrity. LC-MS analysis of model hexapeptides confirms >95% purity without chromatographic purification when synthesizing sequences containing ≤3 pyridazinylalanine residues [4].
Asymmetric hydrogenation of (Z)-enol esters derived from pyridazine-4-carboxaldehyde provides the most direct enantioselective route to this scaffold. The electron-deficient pyridazine ring necessitates specialized catalyst systems to overcome coordination poisoning and achieve high stereoselectivity:
Ru(II)-BINAP-diamine complexes (Noyori-type catalysts) modified with electron-donating xylyl substituents enable hydrogenation of β-(pyridazinyl) enol acetates at 50 bar H₂, delivering the (S)-enantiomer in 95% ee. This system operates via an outer-sphere mechanism where the chiral ligand environment directs hydride transfer without substrate metal coordination – crucial for avoiding catalyst deactivation [3] [10]. Ir-PHOX catalysts with sterically demanding phosphine-oxazoline ligands achieve complementary (R)-selectivity (91% ee) at lower pressures (5 bar H₂), though substrate concentration must be maintained below 0.1 M to prevent diastereomeric catalyst-substrate adduct formation .
Table 2: Asymmetric Hydrogenation Performance Metrics
Substrate | Catalyst System | Pressure (bar) | ee (%) | TON |
---|---|---|---|---|
(Z)-2-Acetamido-3-(pyridazin-4-yl)acrylate | Ru-(S)-Xyl-BINAP/(S)-DAIPEN | 50 | 95 (S) | 1,200 |
Methyl (Z)-2-benzamido-3-(pyridazin-4-yl)propenoate | Ir-(R,R)-f-KetalPhox | 5 | 91 (R) | 850 |
tert-Butyl (Z)-2-(tert-butoxycarbonylamino)-3-(pyridazin-4-yl)prop-2-enoate | Rh-(R,R)-Et-DuPhos | 10 | 87 (R) | 1,500 |
The proton-responsive backbone of Noyori catalysts facilitates heterolytic H₂ cleavage, enabling bifunctional activation where the metal-hydride and amine-hydrogen simultaneously interact with the enol ester carbonyl and α-carbon, respectively. This mechanism accounts for the exceptional enantioselectivity despite the absence of directing groups on pyridazine [3] [10]. Catalyst loadings as low as 0.08 mol% have been achieved in continuous flow membrane reactors, demonstrating industrial viability for large-scale production .
The zwitterionic character and high polarity (cLogP ≈ -3.1) of 2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride limit membrane permeability, necessitating strategic derivatization to optimize pharmacokinetic profiles without compromising target engagement:
Ester prodrugs (ethyl, pivaloyloxymethyl) significantly enhance Caco-2 permeability (Papp > 15 × 10⁻⁶ cm/s vs. 0.8 × 10⁻⁶ cm/s for parent compound) through masking the carboxylic acid group. Hydrolysis studies in human plasma show controlled release profiles (t₁/₂ = 2.3-4.1 h), suitable for sustained-action formulations. Amide bond formation at the carboxylate with polyethylene glycol (PEG) chains (MW 350-2000) improves aqueous solubility >50-fold while reducing plasma protein binding, crucial for intravenous delivery [4]. N-acylation with lipophilic carboxylic acids (e.g., adamantane-1-carboxylic acid) increases logD₇.₄ from -2.9 to +1.3, facilitating blood-brain barrier penetration confirmed in in vitro models (Papp 8.7 × 10⁻⁶ cm/s).
Table 3: Bioavailability Enhancement Strategies
Modification | Derivative Structure | cLogP Change | Aqueous Solubility (mg/mL) | Primary Application |
---|---|---|---|---|
Ethyl ester | HCl·H₂N⁺-CH(CO₂Et)-4-C₄H₃N₂ | +1.8 | 42.3 | Oral delivery |
PEG2000 amide | HCl·H₂N⁺-CH(CO-NH-PEG)-4-C₄H₃N₂ | -0.7 | >200 | IV infusion |
N-Adamantoyl | HCl·Ad-CO-NH-CH(CO₂H)-4-C₄H₃N₂ | +4.2 | 0.8 | CNS-targeting agents |
Lysine-conjugated | HCl·H₂N⁺-CH(CO₂H)-4-C₄H₃N₂-CO-Lys | -1.1 | 15.6 | Peptidomimetic prodrug |
Heterocycle-specific modifications include regioselective N1-alkylation using Michael acceptors (acrylonitrile, methyl acrylate) to modulate basicity and disrupt intermolecular stacking. This approach reduces crystallization tendency while maintaining aqueous solubility (>100 mg/mL), addressing formulation challenges in high-concentration injectables [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1